

Theoretical studies on 2-Amino-5-bromonicotinic acid electronic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid

Cat. No.: B040283

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Amino-5-bromonicotinic Acid

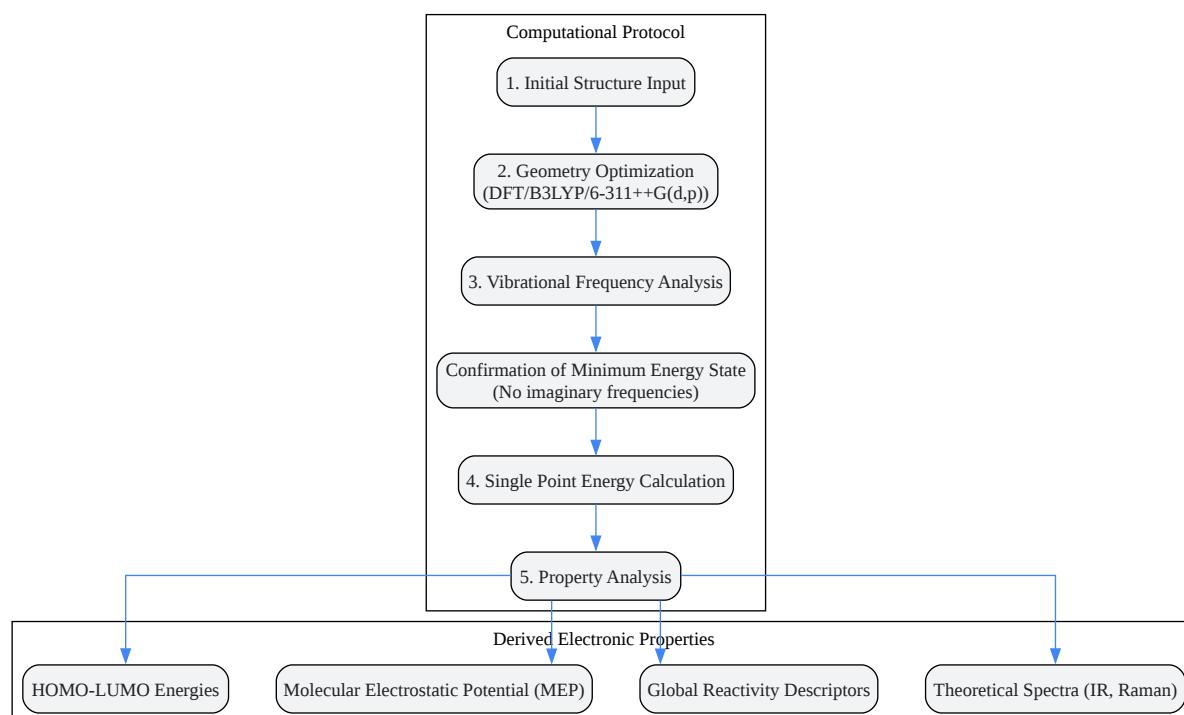
This guide provides a comprehensive theoretical exploration of the electronic properties of **2-Amino-5-bromonicotinic acid** (CAS: 52833-94-0), a key organic intermediate. Its derivatives have been noted for their potential in medicinal chemistry, particularly in the development of compounds with tyrosine kinase inhibitory activity, which are relevant in anticancer research^[1]. Understanding the electronic structure, reactivity, and spectroscopic characteristics of this foundational molecule is paramount for researchers, scientists, and drug development professionals aiming to design novel, more effective therapeutic agents.

This document eschews a rigid template in favor of a logical narrative that flows from foundational principles to practical application, grounded in established computational chemistry practices. We will delve into the causality behind methodological choices, ensuring each step is part of a self-validating system of scientific inquiry.

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid is a substituted pyridine derivative with the chemical formula $C_6H_5BrN_2O_2$ ^{[2][3][4][5]}. Its structure, featuring an amino group, a carboxylic acid group, and a bromine atom on the pyridine ring, imparts a unique combination of electronic features that dictate its reactivity and potential for molecular interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-destructive lens to

probe these features at a quantum level, offering insights that are often complementary to or predictive of experimental results.


The Theoretical Framework: Density Functional Theory (DFT)

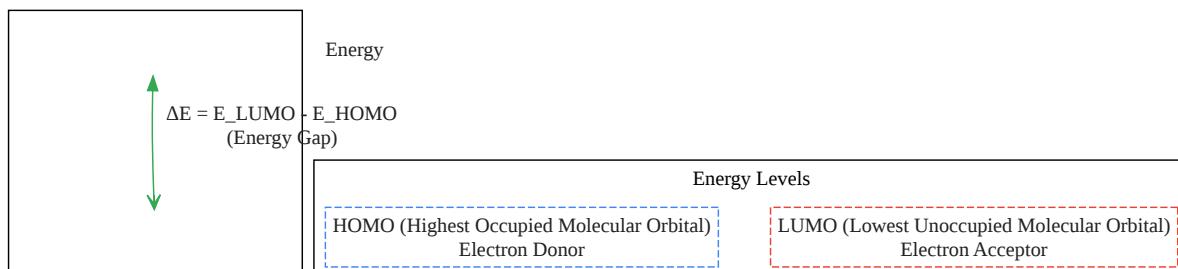
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy, making it an invaluable tool for predicting molecular properties^[6].

2.1. Rationale for Method Selection

- Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional has a long-standing track record of providing reliable results for a wide range of organic molecules, accurately predicting geometries, vibrational frequencies, and electronic properties^{[7][8]}.
- Basis Set - 6-311++G(d,p): The choice of basis set is critical for accurate calculations. The 6-311++G(d,p) basis set is chosen for its robustness. The '6-311G' part provides a flexible description of core and valence electrons. The ++ diffuse functions are essential for accurately describing regions of space with low electron density, such as lone pairs and anions, while the (d,p) polarization functions allow for non-spherical distortion of electron orbitals, which is crucial for describing chemical bonds accurately^{[6][9]}.

2.2. Computational Workflow The theoretical analysis follows a structured and logical workflow. It begins with finding the most stable three-dimensional arrangement of the atoms (geometry optimization) and confirming it is a true energy minimum (frequency analysis). From this stable structure, all other electronic properties are derived.

[Click to download full resolution via product page](#)


Caption: A standard workflow for theoretical electronic property analysis.

Core Electronic Properties and Reactivity Analysis

From the optimized molecular structure, we can calculate several key parameters that govern the molecule's electronic behavior and chemical reactivity.

3.1. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor[10]. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

- A small HOMO-LUMO gap suggests the molecule is more reactive and indicates a greater possibility for intramolecular charge transfer[6].
- A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO[11][12].

[Click to download full resolution via product page](#)

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

3.2. Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters are invaluable in structure-activity relationship studies.

Descriptor	Formula	Significance
Energy Gap (ΔE)	$ELUMO - EHOMO$	Indicates chemical reactivity and stability[12].
Ionization Potential (I)	$-EHOMO$	The energy required to remove an electron.
Electron Affinity (A)	$-ELUMO$	The energy released when an electron is added.
Chemical Hardness (η)	$(I - A) / 2$	Measures resistance to change in electron distribution[12].
Chemical Softness (S)	$1 / (2\eta)$	The reciprocal of hardness; indicates polarizability[12].
Electronegativity (χ)	$(I + A) / 2$	The power of an atom to attract electrons to itself.
Chemical Potential (μ)	$-(I + A) / 2$	The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)	$\mu^2 / (2\eta)$	Measures the energy lowering due to maximal electron flow[11].

3.3. Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface. It is an indispensable tool for identifying the reactive sites of a molecule.

- Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack (e.g., around oxygen and nitrogen atoms)[13].
- Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites prone to nucleophilic attack (e.g., around acidic protons like those on the amino and carboxyl groups).

- Green Regions: Represent neutral potential.

For **2-Amino-5-bromonicotinic acid**, the MEP surface would predictably show strong negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, highlighting them as key sites for hydrogen bonding and other intermolecular interactions.

Experimental Protocol: DFT Calculation of Electronic Properties

This section provides a generalized, step-by-step protocol for performing a DFT calculation on **2-Amino-5-bromonicotinic acid** using the Gaussian software package, a widely used platform in computational chemistry[7].

Step 1: Build the Initial Molecular Structure

- Use a molecular editor such as GaussView, Avogadro, or ChemDraw to build the 3D structure of **2-Amino-5-bromonicotinic acid**.
- Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
- Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Create the Gaussian Input File

- Open the saved file in a text editor. The file will contain the molecular coordinates.
- Add the "Route Section" (the line starting with #) at the top of the file. This line contains the keywords that tell Gaussian what calculations to perform.
- For a geometry optimization followed by a frequency calculation and population analysis, the route section should look like this: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NPA
 - #p: Prints extra output.
 - B3LYP/6-311++G(d,p): Specifies the chosen method and basis set[9].

- Opt: Requests a geometry optimization to find the lowest energy structure.
- Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to calculate thermodynamic properties.
- Pop=NPA: Requests a Natural Population Analysis to get insights into charge distribution.

Step 3: Define Charge and Multiplicity

- After the route section and a blank line for the title, specify the charge and spin multiplicity of the molecule. For neutral **2-Amino-5-bromonicotinic acid** with all paired electrons, this will be: 0 1 (Charge = 0, Spin Multiplicity = 1)

Step 4: Run the Calculation

- Submit the input file to the Gaussian program. The calculation may take from minutes to hours depending on the computational resources available.

Step 5: Analyze the Output

- Upon successful completion, a .log or .out file is generated.
- Geometry Optimization: Check for the message "Optimization completed."
- Frequency Analysis: Search for "Frequencies --". A successful optimization to a true minimum energy structure will have no negative (imaginary) frequencies.
- Electronic Energies: Search for "SCF Done". The value E(RB3LYP) is the final electronic energy of the optimized molecule. The energies of the HOMO and LUMO are listed in the "Population analysis" section.
- Visualization: Use software like GaussView to visualize the optimized structure, vibrational modes, and the MEP surface. The HOMO and LUMO orbitals can also be plotted as 3D surfaces.

Conclusion

The theoretical study of **2-Amino-5-bromonicotinic acid** using DFT provides profound insights into its electronic structure and reactivity. The analysis of Frontier Molecular Orbitals and the derived global reactivity descriptors offers a quantitative framework for predicting the molecule's behavior in chemical reactions. Furthermore, the visualization of the Molecular Electrostatic Potential surface clearly identifies the active sites for electrophilic and nucleophilic interactions, which is critical information for drug design and understanding intermolecular binding. This computational approach serves as a powerful predictive tool, enabling researchers to rationally design novel derivatives with enhanced biological activity and to better understand the fundamental drivers of their chemical properties.

References

- Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. (2015).
- Synthesis, growth, crystal structure, vibrational, DFT and HOMO, LUMO analysis on protonated molecule-4-aminopyridinium nicotinate. (2021).
- HOMO -LUMO energy difference of Niacin molecule Global Reactivity... (n.d.).
- HOMO and LUMO orbitals for nicotine and nicotine analogs. (n.d.).
- HOMO-LUMO energy gap of NIC–OXA salt with orbitals participating in... (n.d.).
- Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. (2012).
- **2-Amino-5-bromonicotinic acid** | C6H5BrN2O2 | CID 737445. (n.d.). PubChem. [\[Link\]](#)
- Structural and electronic properties of amino acid based ionic liquids: a theoretical study. (2009). PubMed. [\[Link\]](#)
- DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) - amino)-5-bromopyridine. (2014). PubMed. [\[Link\]](#)
- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2018). MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
- 2. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) - amino)-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical studies on 2-Amino-5-bromonicotinic acid electronic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040283#theoretical-studies-on-2-amino-5-bromonicotinic-acid-electronic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com